molecular formula C21H22FN7O2 B2802796 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 573930-35-5

2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2802796
CAS No.: 573930-35-5
M. Wt: 423.452
InChI Key: SIIGOGBHZRDUQY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a fluorophenyl group, and a nitropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The benzylated piperazine is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.

    Formation of the Nitropyrimidine Moiety: The final step involves the reaction of the intermediate compound with 5-nitropyrimidine-4,6-diamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to potential therapeutic effects such as anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O2/c22-16-8-4-5-9-17(16)24-20-18(29(30)31)19(23)25-21(26-20)28-12-10-27(11-13-28)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIGOGBHZRDUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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